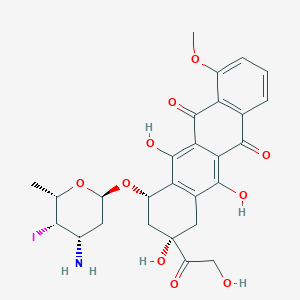

Iododoxorubicin

説明

Iododoxorubicin (4’-deoxy-4’-iododoxorubicin) is a semisynthetic anthracycline derivative developed through chemical modification of doxorubicin. Its design aimed to enhance antitumor efficacy while reducing cardiotoxicity, a major limitation of classical anthracyclines . Key structural modifications include the replacement of the 4’-hydroxyl group with iodine and removal of the 4’-oxygen, increasing lipophilicity and altering DNA-binding kinetics . Preclinical studies demonstrated potent cytotoxicity, partial cross-resistance with doxorubicin, and oral bioavailability . However, phase II trials in advanced breast cancer revealed modest clinical activity (14% response rate), attributed to rapid metabolism to iododoxorubicinol, which exhibits poor tumor penetration .

特性

CAS番号 |

83997-75-5 |

|---|---|

分子式 |

C27H28INO10 |

分子量 |

653.4 g/mol |

IUPAC名 |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H28INO10/c1-10-22(28)13(29)6-17(38-10)39-15-8-27(36,16(31)9-30)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,30,33,35-36H,6-9,29H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 |

InChIキー |

PDQGEKGUTOTUNV-TZSSRYMLSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I |

異性体SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I |

正規SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)I |

同義語 |

4'-deoxy-4'-IDX 4'-deoxy-4'-iododoxorubicin 4'-iodo-4'-deoxydoxorubicin 4'-iododeoxyrubicin 4'-iododoxorubicin FCE 21954 FCE-21954 iododoxorubicin |

製品の起源 |

United States |

類似化合物との比較

In Vitro Cytotoxicity and Mechanisms

Iododoxorubicin exhibits superior potency compared to doxorubicin and epirubicin in both sensitive and multidrug-resistant (MDR) cell lines:

- Wild-Type Cells : 7.5-fold greater potency than doxorubicin in rat C6 glioblastoma cells .

- Resistant Cells : 45-fold higher activity in doxorubicin-resistant C6 cells, indicating partial circumvention of MDR .

- Metabolites: Unlike doxorubicinol (weakly active), the metabolite iododoxorubicinol retains cytotoxicity, achieving 50% growth inhibition (GI50) at 0.02 µM in sensitive cells—200-fold more potent than doxorubicinol .

Table 1: In Vitro Potency of Anthracyclines

| Compound | GI50 (Sensitive Cells, µM) | GI50 (Resistant Cells, µM) | Cross-Resistance Factor |

|---|---|---|---|

| Doxorubicin | 0.15 | 6.75 | 45 |

| This compound | 0.02 | 0.15 | 7.5 |

| Epirubicin | 0.18 | 8.10 | 45 |

| Idarubicin | 0.005 | 0.30 | 60 |

Mechanistically, this compound binds DNA with distinct thermodynamics, showing higher affinity for nucleosomes compared to doxorubicin . It also inhibits DNA synthesis at higher doses in sensitive cells (15–80× GI50) but at similar doses in resistant cells, suggesting altered mechanisms in MDR phenotypes .

Resistance and Pharmacokinetics

- Drug Efflux : Unlike doxorubicin, this compound is less affected by P-glycoprotein (P-gp)-mediated efflux. In P-gp-overexpressing cells, this compound efflux is slower (20 min vs. 5 min for doxorubicin), correlating with its retention and activity in resistant tumors .

- Metabolism: this compound is metabolized to iododoxorubicinol, which constitutes >50% of plasma metabolites. However, iododoxorubicinol’s poor tumor penetration limits its clinical impact .

- Lipoprotein Binding : this compound’s lipophilicity drives 10-fold stronger binding to serum lipoproteins (vs. doxorubicin), influencing tissue distribution and bioavailability .

Clinical Efficacy

Phase II trials in metastatic breast cancer highlighted this compound’s limitations:

- Response Rate : 14% (vs. 40–60% for doxorubicin/epirubicin) .

- Survival : Median progression-free survival (3.5 months) and overall survival (10.2 months) were inferior to standard anthracyclines .

- Dose Limitation : Myelosuppression (grade 4 neutropenia in 36% of patients) necessitated dose reductions .

Table 2: Clinical Response Rates in Advanced Breast Cancer

| Compound | Response Rate (%) | Median PFS (Months) | Cardiotoxicity Incidence |

|---|---|---|---|

| Doxorubicin | 40–60 | 6–8 | 10–20% (cumulative) |

| Epirubicin | 50–65 | 7–9 | 5–10% |

| This compound | 14 | 3.5 | 14% (asymptomatic EF drop) |

Toxicity Profile

- Cardiotoxicity : this compound shows reduced cardiotoxicity, with only 14% of patients experiencing asymptomatic LVEF decline (vs. 10–20% symptomatic cases for doxorubicin) .

- Non-Cardiac Toxicity: Myelosuppression is dose-limiting, while alopecia, nausea, and vomiting are milder than with doxorubicin .

Key Advantages and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。